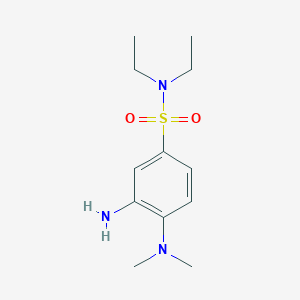

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

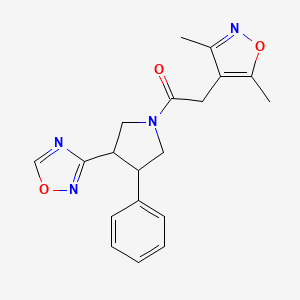

“3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” consists of a benzene ring substituted with amino and dimethylamino groups, and a sulfonamide group .Physical And Chemical Properties Analysis

“3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” is a solid substance . It has a molecular weight of 271.38 and a molecular formula of C12H21N3O2S .Wissenschaftliche Forschungsanwendungen

Investigation of Tautomeric Behavior

The tautomeric behavior of sulfonamide derivatives has significant implications in bioorganic and medicinal chemistry. Studies utilizing spectroscopic methods have aimed to identify the tautomeric forms of these molecules, which are directly related to their pharmaceutical and biological activities. For example, research by Erturk et al. (2016) utilized Fourier Transform infrared and nuclear magnetic resonance spectroscopy to study the tautomeric forms of a related sulfonamide compound, indicating its potential in pharmaceutical applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Development of Enzyme-linked Immunosorbent Assay (ELISA)

Sulfonamide derivatives have been used to develop sensitive and selective enzyme-linked immunosorbent assays for detecting sulfonamide antibiotics in milk samples. This application is crucial for ensuring the safety of dairy products and complying with regulatory standards. Adrián et al. (2009) developed an ELISA by combining antibodies against specific sulfonamide conjugates, demonstrating the technique's efficacy in detecting sulfonamide antibiotics (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Inhibition of Tumor-associated Isozymes

The inhibition of tumor-associated carbonic anhydrase isozymes by sulfonamide derivatives represents a promising approach for cancer therapy. Compounds synthesized from halogenated sulfonamides showed potent inhibition against the carbonic anhydrase IX isozyme, suggesting their potential as antitumor agents. Research by Ilies et al. (2003) highlighted the synthesis and evaluation of these inhibitors, which could lead to the design of more potent and selective antitumor agents (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Gas-Liquid Chromatography Studies

The development of N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides has facilitated the analysis of sulfonamides in biological samples. This approach offers advantages in terms of ease of preparation and chromatographic properties, as demonstrated by Vandenheuvel and Gruber (1975), who applied it to the determination of sulfonamides in ovine blood, showcasing its practical applicability in biological studies (Vandenheuvel & Gruber, 1975).

Fluorescent Probe Technique for Binding Study

The use of sulfonamide derivatives as fluorescent probes has been explored to study the binding of certain compounds to proteins. This technique provides a sensitive and rapid method for understanding the interactions between small molecules and proteins, which is vital for drug development. Research by Jun et al. (1971) utilized a sulfonamide-based fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into the nature of these interactions (Jun, Mayer, Himel, & Luzzi, 1971).

Eigenschaften

IUPAC Name |

3-amino-4-(dimethylamino)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)10-7-8-12(14(3)4)11(13)9-10/h7-9H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYOYNOYNUNECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727983-36-0 |

Source

|

| Record name | 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)